molecular formula C25H25ClF3N3O2S B2693342 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 878053-90-8

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No. B2693342
CAS RN: 878053-90-8
M. Wt: 524
InChI Key: SQAORORRKZZPHN-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H25ClF3N3O2S and its molecular weight is 524. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches and Chemical Interactions

  • A study on the ring enlargement of 2H-Azirine-3-methyl(phenyl)amines via Amidinium-Intermediates offers a new synthetic approach to 2,3-Dihydro-1,3,3-trimethylindol-2-one, demonstrating innovative methods in organic synthesis that could potentially be applicable to similar compounds (Mekhael et al., 2002).

Metabolism of Chloroacetamide Herbicides

  • Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes explores the metabolic pathways of similar chloroacetamide compounds, which may shed light on the metabolism of related chemicals (Coleman et al., 2000).

Potential Antibacterial Agents

  • A study on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents discusses the antibacterial activity of compounds with a structural resemblance, indicating potential biomedical applications (Desai et al., 2008).

Chemical Synthesis and Drug Design

  • Research on the design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative explores the chemical synthesis and potential therapeutic applications of compounds with complex molecular structures (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClF3N3O2S/c26-19-10-9-17(25(27,28)29)13-20(19)30-23(33)16-35-22-14-32(21-8-4-3-7-18(21)22)15-24(34)31-11-5-1-2-6-12-31/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAORORRKZZPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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